Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide
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Overview
Description
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-methylphenyl groups and one 4-nitrophenyl group, with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 4-nitrobromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitro group can also undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the nitro group, making it less reactive in redox reactions.
Tris(4-nitrophenyl)phosphine: Contains three nitro groups, making it more electron-deficient and reactive.
Tris(4-methoxyphenyl)phosphine: Features methoxy groups, which are electron-donating, altering its reactivity compared to the nitro-substituted compound.
Uniqueness
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group
Properties
CAS No. |
88257-51-6 |
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Molecular Formula |
C27H25BrNO2P |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
tris(4-methylphenyl)-(4-nitrophenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25NO2P.BrH/c1-20-4-12-24(13-5-20)31(25-14-6-21(2)7-15-25,26-16-8-22(3)9-17-26)27-18-10-23(11-19-27)28(29)30;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI Key |
PBNSGPPETMZCKS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
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